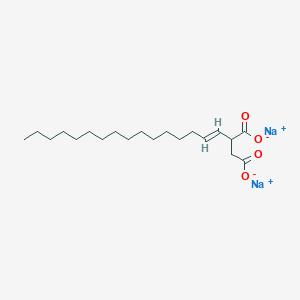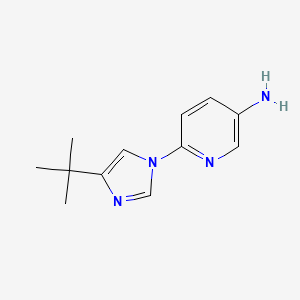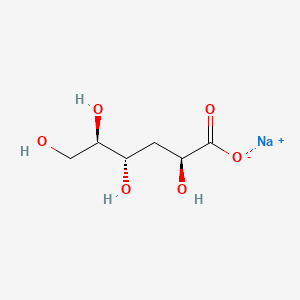
4-Chloro-2-phenoxybenzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-phenoxybenzothiazole is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenoxybenzothiazole can be achieved through several synthetic pathways. One common method involves the cyclization of 2-aminothiophenol with 4-chlorophenoxyacetic acid under acidic conditions. This reaction typically requires a catalyst such as polyphosphoric acid (PPA) and is carried out at elevated temperatures .
Another approach involves the Suzuki-Miyaura coupling reaction, where 4-chlorophenylboronic acid is coupled with 2-bromophenoxybenzothiazole in the presence of a palladium catalyst and a base such as potassium carbonate. This method offers high yields and is widely used in industrial settings .
Industrial Production Methods
In industrial production, the synthesis of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-phenoxybenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form corresponding amines or thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution: Formation of substituted benzothiazoles with various functional groups.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and thiols.
Aplicaciones Científicas De Investigación
4-Chloro-2-phenoxybenzothiazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-phenoxybenzothiazole involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial growth by targeting enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial DNA replication and cell division.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparación Con Compuestos Similares
4-Chloro-2-phenoxybenzothiazole can be compared with other benzothiazole derivatives:
Similar Compounds: 2-Phenylbenzothiazole, 2-Methylbenzothiazole, 2-Aminobenzothiazole.
Uniqueness: The presence of the 4-chloro and 2-phenoxy substituents imparts unique chemical and biological properties to the compound.
Propiedades
Número CAS |
39572-08-2 |
|---|---|
Fórmula molecular |
C13H8ClNOS |
Peso molecular |
261.73 g/mol |
Nombre IUPAC |
4-chloro-2-phenoxy-1,3-benzothiazole |
InChI |
InChI=1S/C13H8ClNOS/c14-10-7-4-8-11-12(10)15-13(17-11)16-9-5-2-1-3-6-9/h1-8H |
Clave InChI |
NKVPWNHIBCRAPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=NC3=C(S2)C=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12643263.png)








![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)




